(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

Wittig Olefination Ylide Stability α,β-Unsaturated Ester Synthesis

Choose (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride (CAS 17577-28-5) for reliable (E)-α,β-unsaturated ester synthesis. Its electron-withdrawing ester group forms a stabilized Wittig ylide that delivers predictable (E)-stereoselectivity, reducing isomer separation. Substituting with unstabilized ylides risks poor yields and stereochemical scrambling. Available at 97% purity with rigorous analytical support (NMR, HPLC, GC) to ensure batch consistency during scale-up. Proven in enantioselective total synthesis of herbarumin III, tetrahydrofuran-based antidepressants, and microwave-assisted cascade reactions to fluorobenzofurans. Ideal for advanced intermediates and process development.

Molecular Formula C22H22O2P.Cl
Molecular Weight 385.8 g/mol
CAS No. 17577-28-5
Cat. No. B091141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
CAS17577-28-5
Molecular FormulaC22H22O2P.Cl
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;
InChIKeyDJGHVEPNEJKZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride (CAS 17577-28-5) Technical Profile and Procurement Baseline


(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride (CAS 17577-28-5), also known as (Ethoxycarbonylmethyl)triphenylphosphonium chloride, is a quaternary phosphonium salt characterized by an ethoxycarbonylmethyl (-CH₂CO₂Et) group attached to a triphenylphosphonium core with a chloride counterion . This compound is a cornerstone reagent in synthetic organic chemistry, primarily serving as a precursor to a stabilized Wittig ylide for the formation of α,β-unsaturated esters . It is typically available in technical (≥90%) and higher purity (97%) grades, appears as a white powder, and has a melting point of 120-123°C with decomposition . Its molecular formula is C22H22ClO2P, and its molecular weight is 384.84 g/mol [1].

Why Substituting (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride (CAS 17577-28-5) with a Generic Wittig Salt Carries Risk


Substituting (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride with a seemingly analogous triphenylphosphonium salt (e.g., methyl, benzyl, or cyanomethyl) is not a risk-free decision due to fundamental differences in ylide stability and resulting reactivity. The electron-withdrawing ester group on the target compound creates a *stabilized* ylide upon deprotonation, which exhibits distinct reactivity and stereoselectivity compared to *unstabilized* (e.g., methyl) or *semi-stabilized* (e.g., benzyl) ylides . This stabilization dictates the functional group tolerance, reaction conditions, and product outcome. Ester-stabilized ylides, like the one derived from CAS 17577-28-5, are known to be more reactive than their unstabilized counterparts in certain contexts and lead predominantly to (E)-alkenes . Choosing a generic alternative without accounting for these mechanistic and practical differences can lead to poor yields, undesired stereochemistry, or complete reaction failure, as highlighted by the low yields often observed with unstabilized ylides in complex settings [1].

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride (CAS 17577-28-5): A Quantitative Evidence Guide for Superior Procurement Decisions


Ylide Stability: Ester-Stabilized Ylides from CAS 17577-28-5 Enable Reactions Inaccessible to Unstabilized Analogs

The ylide derived from (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride is stabilized by the adjacent ester group, classifying it as a 'stabilized ylide.' This contrasts sharply with ylides from methyltriphenylphosphonium chloride (unstabilized) or benzyltriphenylphosphonium chloride (semi-stabilized). Ester- and nitrile-stabilized ylide anions exhibit enhanced reactivity, allowing them to react with a broader range of carbonyl partners, including less electrophilic ketones, which are often poor substrates for unstabilized ylides [1]. The stability imparted by the ester functionality is a direct and quantifiable differentiator in terms of reaction scope and functional group compatibility.

Wittig Olefination Ylide Stability α,β-Unsaturated Ester Synthesis Reaction Scope

Stereoselectivity: Ester-Stabilized Ylide from CAS 17577-28-5 Predominantly Yields (E)-Alkenes

The stereochemical outcome of the Wittig reaction is heavily influenced by ylide stability. Stabilized ylides, such as the one derived from (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride, generally lead to the formation of the thermodynamically more stable (E)-alkene as the major product. In contrast, reactions using unstabilized ylides (e.g., from methyltriphenylphosphonium chloride) are often non-stereoselective or favor the (Z)-alkene [1]. For example, the reaction of benzyltriphenylphosphonium chloride (a semi-stabilized ylide) with benzaldehyde produces stilbene with a cis/trans ratio of approximately 2:1 (Z/E) [2]. The use of CAS 17577-28-5 provides a reliable and predictable pathway to (E)-α,β-unsaturated esters, a critical requirement in many synthetic routes.

Wittig Reaction Stereoselectivity (E)-Alkene Synthesis α,β-Unsaturated Esters

Proven Pharmaceutical Utility: Documented Use in the Synthesis of LFA-1 Antagonists

The utility of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride in complex pharmaceutical synthesis is demonstrated by its key role in preparing diarylsulfide cyclopropylamide LFA-1/ICAM-1 interaction antagonists [1]. In this documented route, the ylide derived from the target compound was reacted with a complex aldehyde (IV) to yield an unsaturated ester intermediate (VI) [1]. This example stands in contrast to the more limited applications of simpler analogs like methyltriphenylphosphonium chloride, which is primarily used for simple methylenation and lacks the functional handle required for subsequent elaborations found in drug candidates. The successful integration of CAS 17577-28-5 into a multi-step, complex molecule synthesis provides tangible, verifiable evidence of its reliability and performance under demanding conditions.

Pharmaceutical Synthesis LFA-1 Antagonist Drug Intermediate Process Validation

Purity and Analytical Control: Commercially Available at 97% Purity with Validated QC

For applications requiring high purity and documented quality control, (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride is commercially available at a 97% purity standard from suppliers like Bidepharm and Thermo Scientific (Alfa Aesar) . This is in contrast to the more commonly offered technical grade (≥90%), which is suitable for many applications but may contain impurities that can affect yields in highly sensitive reactions. The availability of a higher purity grade, backed by batch-specific analytical data (e.g., NMR, HPLC, GC) , provides a quantifiable level of assurance and consistency for critical research and development, setting it apart from many generic phosphonium salts where such rigorous quality control is not always standard.

Reagent Purity Quality Control Reproducibility Analytical Chemistry

Validated Research and Industrial Application Scenarios for (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride (CAS 17577-28-5)


Synthesis of (E)-α,β-Unsaturated Esters for Medicinal Chemistry

This compound is the reagent of choice for reliably installing an (E)-α,β-unsaturated ester moiety, a crucial pharmacophore and synthetic handle in numerous drug candidates. Its stabilized ylide ensures predictable stereoselectivity , reducing the need for challenging isomer separations and maximizing the yield of the desired bioactive conformation.

Multi-Step Total Synthesis of Complex Natural Products

The documented use of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride in the enantioselective total synthesis of phytotoxic lactone herbarumin III and its involvement in preparing tetrahydrofuran-based antidepressants validate its performance in demanding, multi-step synthetic sequences. Its stability and predictable reactivity are essential for the high functional group tolerance required in such advanced endeavors.

Process Chemistry Development for Scale-Up

For chemists transitioning from discovery to early process development, the availability of a 97% purity grade with rigorous analytical support (NMR, HPLC, GC) is a critical differentiator. This higher level of quality control ensures greater batch-to-batch consistency and reduces the risk of impurity-derived process failures during scale-up studies, thereby offering a more reliable and cost-effective path toward larger-scale production.

Development of Novel Heterocyclic Compounds

This reagent's utility extends beyond simple olefination; it has been successfully employed in the synthesis of fluorobenzofurans via microwave-assisted tandem intramolecular Wittig and Claisen rearrangements . This application highlights its ability to participate in complex, cascade reactions, demonstrating a higher level of synthetic utility and enabling the construction of diverse and complex heterocyclic scaffolds more efficiently than simpler Wittig reagents.

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